Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate
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Overview
Description
Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate is a chemical compound with a molecular formula of C10H12FNO2 It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 3-fluorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl chloroformate under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-3-amino-3-(2-chloro-3-fluorophenyl)propanoate
- (2R,3R)-2-[[(3-fluorophenyl)methyl-methylamino]methyl]-8-(3-hydroxy-3-methylbut-1-ynyl)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-6-one
Uniqueness
Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
InChI Key |
BZIPAMJMCZCLFS-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)F)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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